molecular formula C27H32F2N8 B13843999 Abemaciclib-D5

Abemaciclib-D5

Cat. No.: B13843999
M. Wt: 511.6 g/mol
InChI Key: UZWDCWONPYILKI-RPIBLTHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abemaciclib-D5 is a deuterated form of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest, particularly in cancer cells. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Abemaciclib, as the deuterium atoms can provide more detailed insights into the drug’s behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abemaciclib-D5 involves the incorporation of deuterium atoms into the molecular structure of Abemaciclib. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated hydrogen gas (D2) in the presence of a palladium catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process typically involves multiple steps, including the synthesis of intermediate compounds, purification, and final deuteration. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Abemaciclib-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Abemaciclib-D5 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Abemaciclib-D5 exerts its effects by inhibiting CDK4 and CDK6, which are essential for the transition from the G1 phase to the S phase of the cell cycle. By blocking these kinases, this compound induces cell cycle arrest, leading to the inhibition of cell proliferation. This mechanism is particularly effective in cancer cells, which often have dysregulated cell cycle control .

Properties

Molecular Formula

C27H32F2N8

Molecular Weight

511.6 g/mol

IUPAC Name

5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-[[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]methyl]pyridin-2-yl]pyrimidin-2-amine

InChI

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)/i1D3,5D2

InChI Key

UZWDCWONPYILKI-RPIBLTHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.